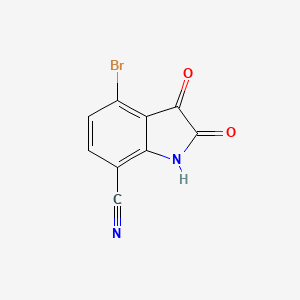

4-Bromo-2,3-dioxoindoline-7-carbonitrile

Description

Significance of the Indole (B1671886) and Isatin (B1672199) Core Structures in Chemical Research

The indole nucleus is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its inherent chemical reactivity and ability to participate in various biological interactions have made it a cornerstone of heterocyclic chemistry. Isatin, or 1H-indole-2,3-dione, is an oxidized derivative of indole that has garnered significant attention due to its own diverse biological activities and its utility as a versatile synthetic precursor. nih.gov The isatin scaffold is present in molecules exhibiting a wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities. ijrrjournal.com The unique reactivity of the C2 and C3 carbonyl groups, as well as the susceptibility of the aromatic ring to electrophilic substitution, makes isatin a valuable building block for the synthesis of more complex heterocyclic systems. nih.govijrrjournal.com

Architectural Features of Dioxoindoline Ring Systems

The indoline-2,3-dione, or isatin, system is characterized by a bicyclic structure where a benzene (B151609) ring is fused to a five-membered pyrrolidinone ring. ijrrjournal.com This fusion results in a planar heterocyclic system. The pyrrolidinone ring contains two carbonyl groups at positions 2 and 3, which are key to its chemical reactivity. The C2 carbonyl is an amide carbonyl, while the C3 carbonyl behaves as a ketone. This difference in electronic environment influences their respective reactivities. The aromatic six-membered ring can be substituted at positions 4, 5, 6, and 7, allowing for the introduction of a wide variety of functional groups that can modulate the molecule's properties.

Overview of Halogenation and Cyanation in Heterocyclic Chemistry

Halogenation and cyanation are fundamental transformations in heterocyclic chemistry that allow for the introduction of key functional groups, which can serve as handles for further synthetic modifications or contribute directly to the biological activity of the molecule.

Halogenation is the process of introducing one or more halogen atoms onto a molecule. In the context of aromatic and heterocyclic systems like isatin, electrophilic halogenation is a common method. The introduction of a halogen, such as bromine, can significantly alter the electronic properties of the ring system and provide a site for subsequent cross-coupling reactions. calstate.edujetir.org The regioselectivity of halogenation on the isatin ring is influenced by the directing effects of the existing substituents and the reaction conditions employed. nih.gov

Cyanation involves the introduction of a cyano (-CN) group. The nitrile functionality is a versatile synthetic intermediate that can be converted into various other functional groups, including carboxylic acids, amines, and amides. In heterocyclic chemistry, cyanation can be achieved through various methods, including nucleophilic substitution of a leaving group (such as a halogen) with a cyanide salt, or through transition metal-catalyzed cross-coupling reactions. nih.gov

Research Scope and Focus on 4-Bromo-2,3-dioxoindoline-7-carbonitrile

This article focuses specifically on the chemical compound This compound . This molecule combines the isatin core with two key functional groups: a bromine atom at the 4-position and a nitrile group at the 7-position. The presence of the electron-withdrawing bromine and nitrile groups is expected to significantly influence the electronic properties and reactivity of the isatin ring system.

While extensive research exists on various substituted isatins, specific experimental data for this compound, including its synthesis and detailed chemical properties, are not widely reported in the available scientific literature. Therefore, this article will discuss the compound's chemistry based on the established principles of heterocyclic chemistry and the known reactivity of the isatin scaffold and its functionalized derivatives. Potential synthetic strategies and expected chemical behaviors will be inferred from related, well-documented compounds.

The Synthesis of this compound and its Analogs: A Strategic Overview

The compound this compound is a halogenated and cyanated derivative of isatin (1H-indole-2,3-dione), a prominent heterocyclic scaffold in medicinal chemistry and organic synthesis. The strategic construction of this specifically substituted isatin core involves sophisticated methodologies for both the formation of the indoline-2,3-dione framework and the regioselective introduction of substituents. This article delineates the key synthetic strategies applicable to the synthesis of this compound and related analogs, focusing on the construction of the core scaffold and subsequent functionalization.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1260657-76-8 |

|---|---|

Molecular Formula |

C9H3BrN2O2 |

Molecular Weight |

251.04 g/mol |

IUPAC Name |

4-bromo-2,3-dioxo-1H-indole-7-carbonitrile |

InChI |

InChI=1S/C9H3BrN2O2/c10-5-2-1-4(3-11)7-6(5)8(13)9(14)12-7/h1-2H,(H,12,13,14) |

InChI Key |

JHSLVKPMWJVZAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1C#N)NC(=O)C2=O)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 4 Bromo 2,3 Dioxoindoline 7 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra provides definitive evidence for the connectivity and chemical environment of each atom.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 4-Bromo-2,3-dioxoindoline-7-carbonitrile is expected to be relatively simple, displaying signals for the aromatic protons and the amine proton of the lactam ring. The aromatic region would feature two signals corresponding to the protons at the C5 and C6 positions. Due to ortho-coupling, these two adjacent protons would appear as doublets. The electron-withdrawing effects of the bromine at C4, the nitrile at C7, and the carbonyl groups at C2 and C3 would shift these proton signals downfield.

The N-H proton of the lactam ring is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above δ 11.0 ppm. This is a characteristic feature of isatin (B1672199) derivatives, as seen in analogs like 5-bromoindoline-2,3-dione (δ 11.15 ppm) and 2,3-dioxoindoline-4-carbonitrile (B11913817) (δ 11.29 ppm). amazonaws.com This pronounced downfield shift is due to the deshielding effects of the adjacent carbonyl groups and hydrogen bonding in solution.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| H5 | ~7.3 - 7.6 | Doublet (d) | Coupled to H6. Shift influenced by adjacent Br and carbonyls. |

| H6 | ~7.7 - 8.0 | Doublet (d) | Coupled to H5. Shift influenced by adjacent CN and carbonyls. |

| N-H | > 11.0 | Broad Singlet (br s) | Characteristic deshielded proton of the isatin core. amazonaws.com |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The most downfield signals are expected to be the two carbonyl carbons, C2 and C3. In related isatin structures, these peaks typically appear between δ 159 and 184 ppm. amazonaws.commdpi.com

The carbon of the nitrile group (C≡N) is expected around δ 115-118 ppm. The aromatic carbons will resonate between δ 105 and 152 ppm. The carbon atom bonded to the bromine (C4) will have its chemical shift influenced by the heavy atom effect, while the carbon attached to the nitrile (C7) will be shifted downfield. For the analog 2,3-dioxoindoline-4-carbonitrile, carbon signals are observed at δ 181.6, 159.2, 151.7, 138.5, 127.0, 118.5, 117.3, 115.8, and 106.5 ppm. amazonaws.com A similar pattern is expected for the target molecule, with adjustments due to the different substituent positions.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 (Amide C=O) | ~159 - 162 | Carbonyl carbon within the lactam ring. amazonaws.com |

| C3 (Ketone C=O) | ~181 - 184 | Ketone carbonyl carbon. amazonaws.com |

| C3a | ~118 - 122 | Quaternary carbon at the ring junction. |

| C4 | ~115 - 119 | Carbon bonded to bromine. |

| C5 | ~125 - 129 | Aromatic CH. |

| C6 | ~138 - 142 | Aromatic CH. |

| C7 | ~106 - 110 | Quaternary carbon bonded to the nitrile group. amazonaws.com |

| C7a | ~150 - 153 | Quaternary carbon at the ring junction, bonded to nitrogen. amazonaws.com |

| C≡N | ~115 - 118 | Nitrile carbon. amazonaws.com |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals for H5 and H6 would confirm their ortho relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to their directly attached carbons. It would show cross-peaks connecting the H5 signal to the C5 signal and the H6 signal to the C6 signal, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (2-3 bonds). Key expected correlations would include:

The N-H proton showing correlations to the carbonyl carbon C2, the quaternary carbon C7a, and the nitrile-bearing carbon C7.

The H5 proton showing correlations to C3a, C7, and the bromine-bearing C4.

The H6 proton showing correlations to C4 and C7a. These HMBC correlations would provide definitive proof of the substituent placement on the indoline (B122111) ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. Data from the analog 2,3-dioxoindoline-4-carbonitrile shows key stretches for N-H (3416 cm⁻¹), C≡N (2233 cm⁻¹), and multiple C=O bands (1774, 1740, 1718 cm⁻¹). amazonaws.com

N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the lactam ring.

C≡N Stretch: A sharp, intense absorption band characteristic of a nitrile group should appear around 2230 cm⁻¹. amazonaws.com Its conjugation with the aromatic system may slightly alter its position and intensity.

C=O Stretches: The two carbonyl groups (amide and ketone) are expected to produce strong, distinct absorption bands in the 1710-1780 cm⁻¹ region. The exact positions can be influenced by ring strain and electronic effects, often resulting in two resolved peaks. amazonaws.com

C=C Stretches: Aromatic ring C=C stretching vibrations will appear in the 1450-1610 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds. The C≡N and aromatic C=C stretching modes would be expected to give strong signals in the Raman spectrum.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Medium, Broad |

| C≡N Stretch | ~2230 | Strong, Sharp |

| C=O Stretches (Amide/Ketone) | 1710 - 1780 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1610 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₉H₃BrN₂O₂.

The high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to an exact mass of 249.9378 u for the ⁷⁹Br isotope and 251.9357 u for the ⁸¹Br isotope. A key feature in the low-resolution spectrum would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2), which is a definitive signature for a monobrominated compound. nih.gov

The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic losses from the molecular ion:

Loss of CO: A common fragmentation pathway for isatins is the sequential loss of the two carbonyl groups as carbon monoxide (CO, 28 u). This would lead to fragments at m/z [M-28]⁺ and [M-56]⁺.

Loss of Br: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine radical (79 or 81 u), giving a peak at m/z [M-Br]⁺.

Loss of HCN: The nitrile group could be lost as hydrogen cyanide (HCN, 27 u).

| Ion | m/z (⁷⁹Br Isotope) | m/z (⁸¹Br Isotope) | Identity |

|---|---|---|---|

| [M]⁺ | 250 | 252 | Molecular Ion |

| [M-CO]⁺ | 222 | 224 | Loss of Carbon Monoxide |

| [M-2CO]⁺ | 194 | 196 | Loss of two CO molecules |

| [M-Br]⁺ | 171 | 171 | Loss of Bromine radical |

Mechanistic Insights into Reactions Involving 4 Bromo 2,3 Dioxoindoline 7 Carbonitrile

Reaction Mechanisms in Indoline-2,3-dione Ring Formation

The synthesis of the indoline-2,3-dione (isatin) core of 4-Bromo-2,3-dioxoindoline-7-carbonitrile can be achieved through various methods, each proceeding via distinct mechanistic pathways. A prevalent modern approach involves the oxidation of corresponding indole (B1671886) precursors. nih.gov Electrochemical oxygenation of indoles, for instance, provides a green route to isatins, utilizing molecular oxygen as the oxidant without the need for a mediator. organic-chemistry.org

Another significant strategy is the intramolecular cyclization of 2'-aminoacetophenones. ijcrt.org An electrochemical approach for this transformation involves a C(sp³)–H oxidation followed by an intramolecular C–N bond formation, with a proposed radical-based pathway. organic-chemistry.orgrsc.org The use of iodine as a promoter in this electrochemical synthesis has been shown to improve reaction times and yields. rsc.org Furthermore, the oxidation of 2'-aminoacetophenones can be catalyzed by systems like I₂/TBHP (tert-butyl hydroperoxide), proceeding through a one-pot sequential iodination, Kornblum oxidation, and amidation. organic-chemistry.org

The classical Sandmeyer methodology represents a traditional route to isatins, which has been adapted for specific derivatives. ijcrt.orgijrrjournal.com These varied synthetic routes highlight the versatility of reaction mechanisms leading to the formation of the foundational isatin (B1672199) ring structure.

Halogenation Mechanism Studies on Substituted Indoles

The introduction of the bromine atom at the C4 position of the indoline-2,3-dione ring is a key step in the synthesis of the target compound. The halogenation of indoles is a well-studied electrophilic substitution reaction. quimicaorganica.orgcore.ac.uk The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents present on the indole ring. nih.govresearchgate.net

Generally, the C3 position of the indole ring is the most nucleophilic and readily undergoes electrophilic attack. researchgate.net However, if the C3 position is substituted, halogenation can occur at other positions, including the C2 position or on the benzene (B151609) ring. researchgate.netescholarship.org The mechanism for the direct bromination of substituted indoles in dimethylformamide has been proposed to occur in two steps, with the rate-determining step being the overlap of the lowest unoccupied molecular orbital (LUMO) of Br₂ with the highest occupied molecular orbital (HOMO) of the substituted indole. researchgate.net

For the synthesis of this compound, the bromination would likely occur on a pre-formed 7-cyanoindoline-2,3-dione or a precursor. The presence of the electron-withdrawing carbonyl and cyano groups deactivates the ring towards electrophilic substitution, making the conditions for bromination crucial. The directing effects of the substituents and the specific reaction conditions would determine the regioselectivity of the bromination at the C4 position.

Mechanistic Pathways of Cyanation Reactions

The introduction of the carbonitrile group at the C7 position of the indoline-2,3-dione ring can be accomplished through various cyanation methods, each with its own mechanistic intricacies. Transition-metal-catalyzed cyanation of aryl halides or pseudohalides is a prominent approach. rsc.orgorganic-chemistry.org Palladium-catalyzed cyanation, for instance, can proceed through a catalytic cycle involving oxidative addition, transmetalation with a cyanide source, and reductive elimination. rsc.org Ruthenium-catalyzed C-H cyanation offers an alternative that avoids the need for a pre-halogenated substrate. beilstein-journals.org

Nickel-catalyzed C-H cyanation via arylthianthrenium salts has been reported to involve the formation of aryl radicals. acs.org This is supported by radical scavenger experiments which suppress the reaction. acs.org The mechanism may involve a single electron transfer (SET) process. acs.org

Photoredox catalysis has also emerged as a powerful tool for arene cyanation. acs.org Cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) provides a pathway for the cyanation of alkoxy arenes, where a photoredox catalyst facilitates the formation of a cation radical, which then undergoes nucleophilic attack by a cyanide source. acs.orgnsf.govresearchgate.net The mechanism for the cyanation of a bromoarene to afford the target compound would likely proceed via a nucleophilic aromatic substitution pathway, potentially catalyzed by a transition metal. The choice of catalyst and cyanide source is critical for achieving high efficiency and functional group tolerance. rsc.orgbeilstein-journals.org

Radical and Ionic Mechanisms in Dioxoindoline Chemistry

Both radical and ionic mechanisms play a significant role in the chemistry of dioxoindolines. The formation of the isatin ring itself can proceed through radical pathways, as seen in the electrochemical oxidation of 2'-aminoacetophenones. organic-chemistry.org Furthermore, the functionalization of the indole core can be achieved through radical cascade processes, as demonstrated in the synthesis of 2-sulfenylindoles via photoredox catalysis. acs.org

Ionic mechanisms are prevalent in many reactions of isatins. The C3 carbonyl group of the isatin ring is highly electrophilic and readily undergoes nucleophilic attack, a key step in many synthetic transformations. wikipedia.org The Friedel–Crafts reaction of isatins with indoles to form 3,3-di(1H-indol-3-yl)indolin-2-ones is a classic example of an acid-catalyzed electrophilic aromatic substitution, proceeding through ionic intermediates. nih.gov The formation of this product involves the activation of the C3 carbonyl by an acid, followed by nucleophilic attack from the indole. nih.gov The resulting intermediate can then be protonated and eliminate water to form a carbocation, which is subsequently attacked by a second indole molecule. nih.gov

Investigation of Transition States and Intermediates

The elucidation of transition states and intermediates is fundamental to understanding the reaction mechanisms in dioxoindoline chemistry. For instance, in the asymmetric alkylation of indoles with p-hydroxybenzyl alcohols catalyzed by a chiral phosphoric acid, a plausible transition state has been proposed involving the in-situ generated p-quinone methide intermediate. chim.it

In the context of this compound, computational studies could provide valuable insights into the transition states and intermediates involved in its synthesis and subsequent reactions. For example, in the bromination step, the stability of the Wheland intermediate at different positions of the aromatic ring would determine the regioselectivity. Similarly, in cyanation reactions, the nature of the organometallic intermediates in transition-metal-catalyzed processes would dictate the reaction outcome.

The hetero-Diels-Alder reaction of isatins with enones, catalyzed by a simple two-component system of a primary β-amino alcohol and an amino acid, is proposed to proceed via a transition state where the isatin dienophile is activated by the amino acid co-catalyst through two-point hydrogen bonding interactions. nih.gov

Role of Catalysis in Mechanistic Transformations (e.g., Photoredox, Organocatalysis)

Catalysis plays a pivotal role in enabling efficient and selective transformations in the chemistry of indoles and isatins, with photoredox and organocatalysis being particularly prominent.

Photoredox catalysis offers a mild and efficient way to generate radical intermediates for C-H functionalization and other transformations. nih.gov Dual catalytic systems combining photoredox catalysis with transition-metal catalysis have been developed for the synthesis of indoles via intramolecular C-H/C-H oxidative coupling. researchgate.net The mechanism involves the generation of aryl radicals via single electron transfer (SET) from an excited photosensitizer. researchgate.net Photoredox gold catalysis has been used to initiate free-radical cyclizations onto indoles. acs.orgcapes.gov.br

Organocatalysis provides a metal-free alternative for asymmetric synthesis involving isatins. researchgate.net For example, the asymmetric aldol (B89426) reaction of isatins with ketones can be catalyzed by β-amino acids, proceeding through the formation of an enamine intermediate from the ketone and the catalyst. nih.gov This enamine then performs a nucleophilic attack on the isatin. nih.gov N-Heterocyclic carbenes (NHCs) have been shown to effectively catalyze the chemoselective N1-functionalization (aza-Michael addition) and C3-functionalization (Morita–Baylis–Hillman reaction) of isatins. acs.org Chiral thioureas have also been employed as organocatalysts in reactions such as the enantioselective Pictet-Spengler cyclization. acs.org

The following table summarizes key catalytic systems and their proposed mechanistic roles in reactions relevant to the chemistry of this compound.

| Catalytic System | Reaction Type | Proposed Mechanistic Role |

| Photoredox Catalysis (e.g., Acridinium salts) | Cyanation of Arenes | Generation of a cation radical from the arene, followed by nucleophilic attack by cyanide (CRA-SNAr). acs.orgresearchgate.net |

| Dual Photoredox/Transition Metal Catalysis | C-H Functionalization/Indole Synthesis | Generation of radical intermediates via SET, which then engage in a transition metal catalytic cycle. researchgate.net |

| Organocatalysis (e.g., β-amino acids, NHCs) | Aldol Reaction, Michael Addition of Isatins | Formation of reactive intermediates (e.g., enamines) from the substrate and catalyst, enabling stereoselective bond formation. nih.govacs.org |

| Transition Metal Catalysis (e.g., Pd, Ru, Ni) | Cyanation, Halogenation | Facilitates oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. rsc.orgbeilstein-journals.orgacs.org |

Computational and Theoretical Chemistry of 4 Bromo 2,3 Dioxoindoline 7 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-Bromo-2,3-dioxoindoline-7-carbonitrile, this would involve a multi-faceted analysis.

Thermochemical Properties and Stability Analysis

The stability and energetic properties of a molecule are described by its thermochemical data.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, such as their infrared (IR) and ultraviolet-visible (UV-Vis) spectra. For derivatives of isatin (B1672199), DFT calculations have been shown to provide vibrational frequencies and electronic transition energies that correlate well with experimental findings. researchgate.net

The theoretical IR spectrum of this compound can be predicted by calculating its harmonic vibrational frequencies. The characteristic vibrational modes would include the N-H stretch, the C=O stretches of the lactam and ketone groups, the C≡N stretch of the carbonitrile group, and various C-C and C-N stretching and bending modes within the indole (B1671886) ring. The electron-withdrawing nature of the bromo and cyano substituents is expected to influence the frequencies of the carbonyl stretching vibrations. For instance, studies on substituted isatins have shown that the carbonyl stretching modes are sensitive to the electronic effects of the substituents. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the UV-Vis absorption spectrum. sapub.orgnih.gov The electronic transitions in isatin derivatives are typically of π→π* and n→π* character. The introduction of bromo and cyano groups is anticipated to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) compared to unsubstituted isatin. The correlation of such theoretical predictions with experimentally obtained spectra is crucial for validating the computational models and accurately assigning the spectral bands. nih.govmdpi.com

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical based on related compounds) This table is illustrative and based on trends observed in related substituted isatins. Actual experimental or computational values may differ.

| Spectroscopic Technique | Predicted Feature | Expected Wavenumber/Wavelength | Notes |

|---|---|---|---|

| FT-IR | N-H Stretch | ~3200-3400 cm-1 | Broad peak, indicative of hydrogen bonding in solid state. |

| FT-IR | C≡N Stretch | ~2220-2240 cm-1 | Strong, sharp absorption characteristic of a nitrile group. |

| FT-IR | C=O Stretch (Ketone) | ~1740-1760 cm-1 | Influenced by the electronic environment. |

| FT-IR | C=O Stretch (Lactam) | ~1720-1740 cm-1 | Typically at a lower frequency than the ketone C=O. |

| UV-Vis | π→π* Transition | ~250-300 nm | High intensity absorption band. |

| UV-Vis | n→π* Transition | ~400-450 nm | Lower intensity, responsible for the color of isatin derivatives. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens through which the mechanisms of chemical reactions involving this compound can be elucidated. The isatin core is known for its versatile reactivity, participating in reactions such as nucleophilic additions, electrophilic substitutions, and various condensation and cycloaddition reactions. nih.govnih.govuc.pt The bromo and cyano substituents, being strongly electron-withdrawing, are expected to significantly influence the molecule's reactivity.

The C3-carbonyl group of the isatin scaffold is highly electrophilic and is a primary site for nucleophilic attack. nih.gov Computational studies can map the potential energy surface for the reaction of this compound with various nucleophiles. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be identified. The electron-withdrawing substituents would enhance the electrophilicity of the C3-carbonyl, likely increasing the rate of nucleophilic addition reactions at this position.

Conversely, for electrophilic aromatic substitution on the benzene (B151609) ring, the bromo and cyano groups are deactivating. Computational analysis of the transition states for electrophilic attack at the C5 and C6 positions would likely show high activation barriers, indicating that such reactions would be less favorable compared to unsubstituted isatin. nih.govmdpi.com The indole nitrogen, after deprotonation, can act as a nucleophile. researchgate.net Computational modeling can also shed light on the regioselectivity of reactions involving this nucleophilic center.

Aromaticity Indices and Delocalization in the Indole Ring System

The aromaticity of the fused ring system in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netresearchgate.net

HOMA is a geometry-based index, where a value close to 1 indicates high aromaticity. NICS values, calculated at the center of a ring, provide a measure of magnetic aromaticity, with negative values typically indicating aromatic character. For the indole system, these indices can be calculated for both the six-membered benzene ring and the five-membered pyrrole (B145914) ring.

The electron-withdrawing bromo and cyano substituents are expected to decrease the electron density within the benzene ring, which could lead to a reduction in its aromaticity. This can be quantified by comparing the calculated HOMA and NICS values for this compound with those of unsubstituted isatin. The delocalization of the nitrogen lone pair from the pyrrole ring into the carbonyl groups already reduces the aromaticity of the five-membered ring compared to indole itself. The substituents on the benzene ring may have a more subtle, indirect effect on the aromaticity of the pyrrole moiety.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

A range of quantum chemical descriptors can be calculated to provide a quantitative basis for understanding the structure-reactivity relationships of this compound. These descriptors, derived from the electronic structure of the molecule, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netresearchgate.netmdpi.comnih.gov

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.commdpi.com For this compound, the presence of two strong electron-withdrawing groups is expected to significantly lower the energies of both the HOMO and LUMO compared to isatin. A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack, consistent with the enhanced electrophilicity of the C3-carbonyl. researchgate.net

The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov Other global reactivity descriptors can be calculated from the HOMO and LUMO energies and provide further insights into the molecule's chemical behavior.

Table 2: Predicted Quantum Chemical Descriptors for Isatin Derivatives This table presents a qualitative comparison based on established chemical principles.

| Descriptor | Isatin | This compound | Implication of Change |

|---|---|---|---|

| HOMO Energy | Higher | Lower | Less prone to oxidation. |

| LUMO Energy | Higher | Lower | More susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Larger | Smaller | Higher chemical reactivity. |

| Electronegativity (χ) | Lower | Higher | Greater electron-accepting capability. |

| Chemical Hardness (η) | Higher | Lower | "Softer" molecule, more reactive. |

| Electrophilicity Index (ω) | Lower | Higher | Stronger electrophile. |

Non-Covalent Interactions and Supramolecular Assembly Prediction

The solid-state structure and properties of this compound are governed by non-covalent interactions. Computational methods can be used to predict and analyze these interactions, which include hydrogen bonding, halogen bonding, and π-π stacking. chemrxiv.orgrsc.orgrsc.org

Crystal structure analyses of related brominated isatins have revealed the presence of several key non-covalent interactions. researchgate.netresearchgate.net The N-H group of the lactam is a hydrogen bond donor, and one of the carbonyl oxygens typically acts as a hydrogen bond acceptor, leading to the formation of dimers or chains in the crystal lattice.

Furthermore, the bromine atom at the 4-position can participate in halogen bonding, where it acts as an electrophilic "σ-hole" donor to a Lewis basic site, such as a carbonyl oxygen or the nitrogen of the carbonitrile group on an adjacent molecule. whiterose.ac.uknih.govwatsonlaserlab.com Studies on 4-bromo-1H-indole-2,3-dione have shown intermolecular Br•••O close contacts, indicating the presence of halogen bonding. researchgate.net

The planar indole ring system also allows for π-π stacking interactions, which would further stabilize the crystal packing. Computational prediction of the supramolecular assembly involves identifying the most stable packing arrangements by calculating the intermolecular interaction energies for various possible crystal structures. chemrxiv.orgrsc.org These predictions are invaluable for understanding the solid-state properties of the material and for crystal engineering efforts.

Supramolecular Chemistry and Advanced Materials Applications of Indoline 2,3 Diones

Self-Assembly Phenomena of Indoline-Derived Structures

The self-assembly of indoline-2,3-dione derivatives is driven by a combination of specific and directional non-covalent interactions, leading to the formation of well-defined supramolecular structures. The planarity of the core and the presence of functional groups that can engage in hydrogen bonding and aromatic interactions are key to this process.

Hydrogen bonding is a primary driving force in the self-assembly of indoline-2,3-dione derivatives. The N-H group of the lactam ring serves as an effective hydrogen bond donor, while the two carbonyl oxygens at positions 2 and 3 act as acceptors. This arrangement allows for the formation of robust intermolecular hydrogen bonds.

The fused aromatic and heterocyclic rings of the indoline-2,3-dione core provide an extended π-system that is conducive to aromatic stacking, or π-π interactions. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional arrangement of the molecules.

In the crystal structure of 4-Bromo-1H-indole-2,3-dione, the planar nine-membered rings stack along a crystallographic axis with significant π-π interactions. researchgate.net These interactions are characterized by a specific inter-planar distance and slippage, which maximizes the attractive forces between the aromatic systems. The combination of hydrogen bonding and π-π stacking leads to the formation of a stable, three-dimensional network. researchgate.netnih.gov The electronic nature of substituents on the aromatic ring can modulate the strength of these interactions, with electron-withdrawing groups often enhancing the stacking behavior.

The ability of certain indoline-2,3-dione derivatives to form supramolecular gels highlights the power of their self-assembly properties. Supramolecular gels are formed when small molecules, known as low-molecular-weight gelators (LMWGs), self-assemble in a solvent to create a three-dimensional fibrous network that immobilizes the solvent. mdpi.com

The formation of these gels is typically driven by a combination of hydrogen bonding and π-π stacking, which leads to the growth of one-dimensional fibrillar structures. mdpi.com The entanglement of these fibers results in the formation of a gel. The gelation process is often triggered by changes in temperature or solvent composition. mdpi.com Characterization of these gels is typically performed using techniques such as scanning electron microscopy (SEM) to visualize the fibrous network, rheology to study their mechanical properties, and spectroscopy to probe the intermolecular interactions responsible for gel formation. mdpi.com

Host-Guest Interactions with Dioxoindoline Frameworks (e.g., Cyclodextrin (B1172386) Inclusion Complexes)

The indoline-2,3-dione framework can act as a guest molecule in host-guest systems, a fundamental concept in supramolecular chemistry. A notable example is the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. oatext.com

The relatively nonpolar indoline-2,3-dione molecule can be encapsulated within the hydrophobic cavity of a cyclodextrin, such as β-cyclodextrin. oatext.comresearchgate.netresearchgate.net This encapsulation is driven by favorable hydrophobic and van der Waals interactions between the guest and the host cavity. oatext.com The formation of such inclusion complexes can significantly alter the physicochemical properties of the indoline-2,3-dione derivative, such as its water solubility and bioavailability. researchgate.netresearchgate.netmdpi.com

The stoichiometry of these complexes is often found to be 1:1, as determined by methods like the continuous variation (Job's plot) technique. researchgate.net Spectroscopic methods, including UV-Vis, FTIR, and NMR, are used to characterize the formation of these complexes, with changes in the spectral properties of the guest molecule indicating its inclusion within the cyclodextrin cavity. researchgate.netresearchgate.net

| Host Molecule | Guest Molecule Type | Interaction Forces | Stoichiometry | Ref. |

| β-Cyclodextrin | Isatin (B1672199) Phenylhydrazone | Hydrophobic, van der Waals | 1:1 | researchgate.net |

| β-Cyclodextrin | Isatin-derived Schiff bases | Hydrophobic, van der Waals | 1:1 | researchgate.net |

Indoline-2,3-dione Derivatives in Organic Electronics and Photonics

The unique electronic and photophysical properties of the indoline-2,3-dione scaffold have led to its exploration in the field of organic electronics and photonics. The ability to tune these properties through chemical modification makes them promising candidates for a variety of applications.

Indoline-2,3-dione derivatives have shown potential as components in photoinitiating systems for photopolymerization. anu.edu.aumdpi.com In these systems, the derivative can act as a photosensitizer, absorbing light and transferring energy to other components to generate reactive species that initiate polymerization. The efficiency of this process is dependent on the photophysical properties of the indoline-2,3-dione derivative, such as its absorption spectrum and excited state lifetime. mdpi.com

In the context of light-emitting applications, certain indole (B1671886) derivatives have been investigated for their luminescent properties. nih.gov While many simple indoline-2,3-diones are not strongly emissive, appropriate structural modifications can lead to compounds with significant fluorescence. These materials could potentially be used as emitters in organic light-emitting diodes (OLEDs) or as fluorescent probes. The development of squaraine-based small molecules incorporating an indoline (B122111) moiety for use in organic solar cells also highlights the potential of this class of compounds in organic electronics. researchgate.net

Non-Linear Optical (NLO) Materials Development

The development of materials with non-linear optical (NLO) properties is crucial for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its molecular hyperpolarizability, which is significantly influenced by the presence of electron-donating and electron-withdrawing groups, extending the π-conjugation of the system.

For indoline-2,3-diones, the core structure possesses an inherent charge asymmetry. The introduction of a bromine atom at the 4-position and a nitrile group at the 7-position would be expected to significantly impact the molecule's electronic properties. The bromine atom can act as a weak electron-withdrawing group via induction, while the nitrile group is a strong electron-withdrawing group. This substitution pattern could enhance the molecular hyperpolarizability.

Research on related compounds, such as polyimides with bromo-substituted chromophores, has shown that the bromo group can contribute to a higher macroscopic NLO coefficient and improved thermal stability and transparency. researchgate.net It is plausible that 4-Bromo-2,3-dioxoindoline-7-carbonitrile could be investigated as a chromophore in guest-host polymer systems, such as polymethylmethacrylate (PMMA), to create materials with second or third-order NLO properties. researchgate.net

Indoline-Based Scaffolds in Complex Molecular Architectures

Indoline-2,3-dione and its derivatives are versatile building blocks in organic synthesis due to their multiple reactive sites. ijrrjournal.com The presence of the bromine atom and the nitrile group in this compound would offer specific handles for further functionalization, making it a potentially valuable scaffold for the construction of complex molecules.

The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the introduction of a wide range of substituents at the 4-position. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for modification. These transformations would enable the integration of the indoline core into larger, more complex molecular frameworks, including those with potential applications in medicinal chemistry and materials science. For instance, the synthesis of 4-bromo-7-methylindole-2-carboxylic acid from a related precursor highlights the utility of bromo-substituted indoles in preparing more complex derivatives. google.com

Design and Development of Chemical Sensing Platforms

The design of chemical sensors often relies on molecules that exhibit a measurable change in their physical properties, such as color or fluorescence, upon interaction with a specific analyte. The indoline-2,3-dione scaffold has been explored for the development of chemosensors.

The electronic structure of this compound, with its electron-withdrawing groups, would likely result in distinct spectroscopic properties. The interaction of the lactam N-H group or the carbonyl oxygens with specific anions or cations could lead to a perturbation of the intramolecular charge transfer characteristics of the molecule, resulting in a detectable colorimetric or fluorometric response.

While no specific studies on the sensing applications of this compound have been reported, the broader class of bromo-substituted heterocyclic compounds has been investigated in sensing applications. The combination of the bromo and cyano substituents on the isatin core presents an interesting avenue for the rational design of new chemosensors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-Bromo-2,3-dioxoindoline-7-carbonitrile?

- Methodological Answer :

- Bromination Strategies : Bromination of indoline precursors (e.g., 2-oxindole derivatives) using reagents like NBS (N-bromosuccinimide) in polar aprotic solvents (DMF or DMSO) under controlled temperatures (0–25°C) to achieve regioselectivity at position 4.

- Cyanation : Introduce the nitrile group via nucleophilic substitution (e.g., using KCN or CuCN) at position 7 after halogen displacement, ensuring anhydrous conditions to avoid hydrolysis.

- Multi-Component Reactions : Green synthesis routes in aqueous media (e.g., water/toluene mixtures) inspired by chromene-carbonitrile synthesis .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Compare H and C NMR shifts with similar indoline derivatives (e.g., 4-Bromo-2-oxindole ).

- IR : Confirm carbonyl (1650–1750 cm) and nitrile (2200–2250 cm) stretches.

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks (reference NIST databases for fragmentation patterns ).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or melting point analysis (compare with literature values for analogs, e.g., 218–220°C for chromene-carbonitriles ).

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during bromination of the indoline core?

- Methodological Answer :

- Directing Groups : Temporarily install electron-withdrawing groups (e.g., nitro or carbonyl) at adjacent positions to guide bromine placement.

- Catalytic Systems : Use Lewis acids (e.g., FeBr) to stabilize transition states and enhance selectivity.

- Solvent Effects : Polar solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions. Validate outcomes via X-ray crystallography or NOE NMR experiments.

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for bromination/cyanation steps to predict activation energies and regioselectivity.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction yield and selectivity.

- Validation : Cross-reference computational results with experimental data (e.g., kinetic studies or isotopic labeling).

Q. What applications exist for this compound in fluorescent probe design, and how can its photophysical properties be tuned?

- Methodological Answer :

- Structural Modifications :

- Extended Conjugation : Attach aromatic substituents (e.g., pyridinyl groups) to enhance fluorescence quantum yield.

- Metal Coordination : Synthesize ion complexes (e.g., with Zn or Cu) to shift emission wavelengths, as seen in chromene-carbonitrile probes .

- Validation : Test cellular uptake and nucleolus-specific staining in live/fixed cells using confocal microscopy .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in spectral data for this compound?

- Methodological Answer :

- Cross-Technique Validation : Compare NMR, IR, and MS data with NIST standards .

- Isotopic Purity : Ensure bromine isotope patterns (79Br/81Br ~1:1) align in mass spectra.

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., as done for chromene-carbonitriles ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.